![molecular formula C15H19ClN2O4S B6340009 5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole CAS No. 1221342-91-1](/img/structure/B6340009.png)
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole, commonly referred to as 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole, is a heterocyclic compound that has been used in various scientific research applications. It has been studied for its biochemical, physiological, and mechanistic properties, as well as its potential applications in laboratory experiments.
科学研究应用
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of eicosanoids. In addition, 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been studied for its potential use as an antibiotic, as an anti-inflammatory agent, and as an anticancer agent.
作用机制
The mechanism of action of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes, such as acetylcholinesterase and lipoxygenase. It is also thought to act by binding to specific receptors, such as the muscarinic acetylcholine receptor, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole are not yet fully understood. However, it is known to inhibit the activity of enzymes, such as acetylcholinesterase and lipoxygenase, which can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and eicosanoids. It is also known to bind to specific receptors, such as the muscarinic acetylcholine receptor, which can lead to a decrease in nerve signal transmission.
实验室实验的优点和局限性
The advantages of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The main limitation of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments is its lack of specificity, as it can bind to a variety of receptors and enzymes.
未来方向
For the research of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in laboratory experiments. Additional research should also be done to develop more specific and selective inhibitors of enzymes and receptors that can be used in laboratory experiments. Finally, further research should be done to explore the potential of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole as an antibiotic, an anti-inflammatory agent, and an anticancer agent.
合成方法
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole can be synthesized by a number of methods. The most common method is a two-step process involving the reaction of 5-chloromethyl-1H-imidazole with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. This method yields a high purity product with a yield of up to 80%. Other methods for the synthesis of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include the use of palladium-catalyzed cross-coupling reactions and the use of aryl bromides and aryl chlorides as reaction partners.
属性
IUPAC Name |
5-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-21-13-5-4-11(8-14(13)22-2)6-7-18-12(9-16)10-17-15(18)23(3,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQQAOZXIKAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2S(=O)(=O)C)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)
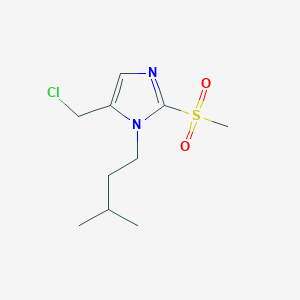
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
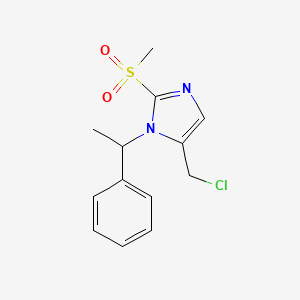
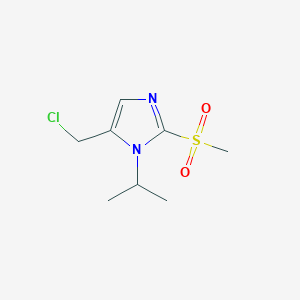
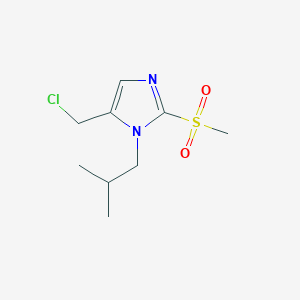

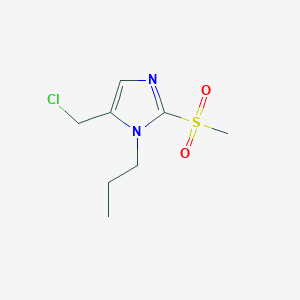
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)